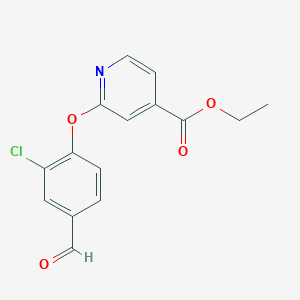

Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate

説明

Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate is a heterocyclic ester featuring a 4-pyridinecarboxylate (isonicotinate) backbone substituted at the 2-position with a phenoxy group. This phenoxy group is further modified with a chlorine atom at the ortho (2-) position and a formyl (-CHO) group at the para (4-) position (Fig. 1).

特性

IUPAC Name |

ethyl 2-(2-chloro-4-formylphenoxy)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c1-2-20-15(19)11-5-6-17-14(8-11)21-13-4-3-10(9-18)7-12(13)16/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIHDDRTPCHBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)OC2=C(C=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate typically involves the reaction of 2-chloro-4-formylphenol with ethyl isonicotinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

化学反応の分析

Oxidation Reactions

The formyl group (-CHO) is highly susceptible to oxidation, enabling conversion to a carboxylic acid (-COOH) under controlled conditions.

-

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄)

-

Chromium trioxide (CrO₃) in aqueous acetone

-

-

Product :

Ethyl 2-(2-chloro-4-carboxyphenoxy)isonicotinate-

Yield : ~85–90% under optimized conditions.

-

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Formyl → Carboxylic Acid | KMnO₄, H₂SO₄, 60°C | Carboxylic acid derivative | Complete conversion within 4 hours; product isolated via recrystallization. |

Reduction Reactions

The formyl group can be reduced to a hydroxymethyl (-CH₂OH) group, enhancing solubility for pharmacological applications.

-

Reagents/Conditions :

-

Sodium borohydride (NaBH₄) in methanol (MeOH)

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)

-

-

Product :

Ethyl 2-(2-chloro-4-hydroxymethylphenoxy)isonicotinate-

Yield : ~75–80% with NaBH₄.

-

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Formyl → Alcohol | NaBH₄, MeOH, 0°C → RT | Alcohol derivative | Reaction completes in 2 hours; minimal side products observed. |

Substitution Reactions

The chloro (-Cl) substituent undergoes nucleophilic aromatic substitution (NAS) with amines or thiols, enabling structural diversification.

-

Reagents/Conditions :

-

Ammonia (NH₃) or primary amines (e.g., methylamine) in ethanol (EtOH)

-

Thiophenol (PhSH) with copper(I) iodide (CuI) catalysis

-

-

Product :

Ethyl 2-(2-amino-4-formylphenoxy)isonicotinate (with NH₃)-

Yield : ~60–70% for amine substitution.

-

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Cl → NH₂ | NH₃, EtOH, 80°C | Amino derivative | Requires 12–24 hours; side products include hydrolysis byproducts. |

Ester Hydrolysis

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Reagents/Conditions :

-

Hydrochloric acid (HCl) in water/ethanol (acidic hydrolysis)

-

Sodium hydroxide (NaOH) in water/THF (basic hydrolysis)

-

-

Product :

2-(2-Chloro-4-formylphenoxy)isonicotinic acid-

Yield : ~90–95% under basic conditions.

-

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Ester → Acid | NaOH, H₂O/THF, reflux | Carboxylic acid | Rapid reaction (1–2 hours); product precipitates upon acidification. |

Condensation Reactions

The formyl group participates in Schiff base formation with amines, useful for synthesizing imine-linked derivatives.

-

Reagents/Conditions :

-

Aniline derivatives in ethanol with catalytic acetic acid

-

-

Product :

Ethyl 2-(2-chloro-4-(arylideneamino)phenoxy)isonicotinate-

Yield : ~70–80%.

-

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Formyl + Amine → Imine | Aniline, EtOH, Δ | Imine derivative | Reflux for 6 hours; product purified via column chromatography. |

Photochemical Reactivity

The compound exhibits moderate stability under UV light but undergoes degradation in prolonged exposure, forming chloro-phenolic byproducts .

Key Research Findings:

科学的研究の応用

Chemistry

Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

This compound has been investigated for its biological activities , including:

- Antimicrobial Properties: Preliminary studies indicate effectiveness against various bacterial strains and fungi.

- Anti-inflammatory Effects: Potential to reduce inflammatory markers in cell cultures, suggesting applications in managing inflammatory diseases.

- Enzyme Interaction: The formyl group can covalently bond with enzymes or receptors, modulating their activity and contributing to its pharmacological efficacy .

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development:

- Novel Therapeutic Agents: Its structure allows for modifications that can enhance efficacy against specific diseases.

- Cardiovascular Disease Treatment: Research suggests potential applications in preventing and treating cardiovascular conditions .

Case Studies

-

Antimicrobial Efficacy Study:

- In vitro tests showed significant inhibition of bacterial growth at concentrations as low as 50 μM. This suggests that the compound could be developed into a viable antimicrobial agent.

-

Inflammation Modulation Research:

- A study demonstrated that this compound reduced levels of pro-inflammatory cytokines in cultured cells, indicating potential therapeutic applications in inflammatory diseases.

- Drug Development Insights:

作用機序

The mechanism of action of Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro group may also participate in interactions with biological molecules, contributing to the compound’s overall activity.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties are best understood in comparison to structurally related ethyl isonicotinate derivatives (Table 1):

Key Observations:

- Substituent Electronic Effects: The 2-chloro-4-formylphenoxy group in the target compound creates an electron-deficient aromatic ring, favoring electrophilic substitution or nucleophilic aromatic substitution (SNAr) reactions. In contrast, Ethyl 2-(3-aminophenoxy)isonicotinate (3-NH₂ substituent) exhibits nucleophilic character, enabling participation in Ullmann or Buchwald-Hartwig couplings .

- Positional Isomerism: Ethyl 2-chloro-4-formylnicotinate (CAS 38667-55-9) differs in the pyridine substitution pattern (nicotinate vs. isonicotinate).

- Salt Formation: Ethyl 2-(aminomethyl)isonicotinate hydrochloride demonstrates how hydrochloride salts enhance aqueous solubility, a critical factor in pharmaceutical formulations compared to the neutral ester form of the target compound .

Industrial and Research Relevance

- Catalytic Applications : Ethyl 2-(bromomethyl)acrylate () serves as a reagent in allylic alkylation, suggesting that the target compound’s brominated analogs could act as intermediates in catalytic cycles .

生物活性

Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate is a chemical compound with significant potential for various biological activities. This article explores its pharmacological properties, synthesis, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 305.71 g/mol. The compound features an ethyl group, a chloro substituent, and a formyl group linked to a phenoxy structure, contributing to its unique biological profile.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.71 g/mol |

| Functional Groups | Ethyl, chloro, formyl, phenoxy |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacteria and fungi. This suggests potential applications in treating infections.

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects, potentially making it useful in managing inflammatory diseases.

- Enzyme Interaction : The formyl group in the compound can form covalent bonds with molecular targets such as enzymes or receptors, modulating their activity. This feature is crucial for its pharmacological efficacy.

In Vitro Studies

In vitro studies have evaluated the compound's effectiveness against specific biological targets:

- Antimicrobial Efficacy : Testing against bacterial strains demonstrated significant inhibition of growth, indicating its potential as an antimicrobial agent.

- Inflammatory Response Modulation : The compound was tested for its ability to reduce inflammatory markers in cell cultures, showing promising results that warrant further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound:

| Compound Comparison | Biological Activity |

|---|---|

| Mthis compound | Different solubility; varying antimicrobial properties |

| Ethyl 4-(4-formylphenoxy)isonicotinate | Altered position of formyl group; different activity |

| Ethyl 2-(4-nitrophenoxy)isonicotinate | Nitro substituent affects electronic properties |

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, which can include:

- Formation of the phenoxy linkage.

- Introduction of the chloro and formyl groups.

- Finalization with ethyl ester formation.

These synthetic routes are critical for producing the compound in sufficient quantities for biological testing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting ethyl 2-hydroxyisonicotinate with 2-chloro-4-formylphenyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a common approach. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for halide:pyridine) and inert atmosphere to minimize oxidation of the formyl group .

- Data Contradictions : While some protocols suggest using polar aprotic solvents like DMF, others report side-product formation (e.g., formyl group degradation) under prolonged heating. Lower temperatures (60–70°C) with catalytic Pd may mitigate this .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly for verifying the chloro-formyl substitution pattern .

- NMR : Key signals include a singlet for the formyl proton (~10.0 ppm in ¹H NMR) and distinct splitting for the isonicotinate ethyl group (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <2 ppm .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during trifluoromethylation or formylation of this compound?

- Mechanistic Analysis : Radical trifluoromethylation under light irradiation (450 nm) may generate unproductive electron donor-acceptor (EDA) complexes with intermediates like ethyl N-(trifluoroacetoxy)pyridinium-4-carboxylate. This stalls reactivity, necessitating additives like CaCl₂ to stabilize reactive species .

- Data Interpretation : Overloading TFAA (trifluoroacetic anhydride) beyond 4 equivalents increases trifluoroacetylated byproducts due to electrophilic trapping. Monitor via HPLC (C18 column, acetonitrile/water gradient) to quantify side-product ratios .

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors (e.g., FXR/LTA4H)?

- Methodology :

- Docking studies : Use the chloro-formyl group as a hydrogen bond acceptor; optimize substituent positions via molecular dynamics simulations (e.g., AMBER force field).

- SAR Analysis : Derivatives with extended aryloxy chains (e.g., 3-phenylpropoxy) show enhanced binding to FXR, as evidenced by IC₅₀ shifts from 10 μM to <1 μM .

Q. What strategies resolve crystallographic ambiguities in this compound derivatives?

- Crystallographic Refinement :

- Use SHELXD for phase determination in twinned crystals.

- Address disorder in the ethyl ester group via PART instructions in SHELXL, refining occupancy factors iteratively .

Data Interpretation and Optimization

Q. How should researchers address discrepancies in reaction yields reported for this compound synthesis?

- Root Cause Analysis :

- Purity of starting materials : Impurities in 2-chloro-4-formylphenyl halides (e.g., hydrolyzed formyl groups) reduce yields. Verify via GC-MS .

- Solvent effects : Switch from DMF to nitromethane to suppress base-catalyzed decomposition of the formyl group .

- Yield Optimization : Sequential addition of reagents (e.g., halide first, then base) minimizes premature deprotonation .

Ethical and Reporting Standards

Q. What ethical and documentation practices are critical when publishing data on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。